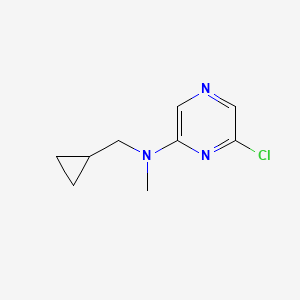

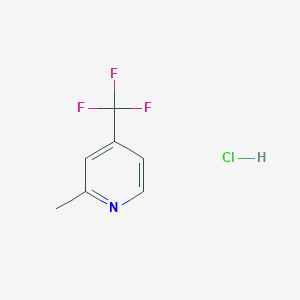

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Descripción general

Descripción

“2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1416354-37-4 . It has a molecular weight of 197.59 and its molecular formula is C7H7ClF3N . It is a solid substance and is typically stored at normal temperatures .

Molecular Structure Analysis

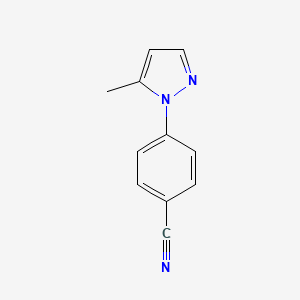

The InChI code for “2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” is InChI=1S/C7H6F3N.ClH/c1-5-4-6 (2-3-11-5)7 (8,9)10;/h2-4H,1H3;1H . Its InChIKey is RHTMXWVFXWESQF-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=NC=CC (=C1)C (F) (F)F.Cl .

Physical And Chemical Properties Analysis

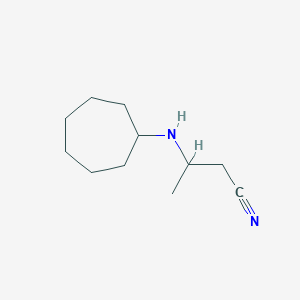

“2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” has a molecular weight of 197.58 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 197.0219114 g/mol . The Topological Polar Surface Area is 12.9 Ų . It has a Heavy Atom Count of 12 . The Formal Charge is 0 . The Complexity is 132 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

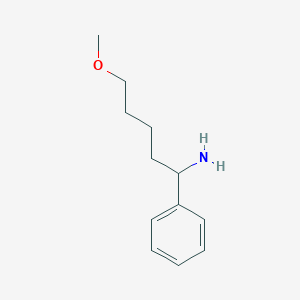

- 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is a key component in the synthesis of various pyridine derivatives, which are widely used in the production of pesticides. One such derivative, 2,3-Dichloro-5-trifluoromethyl pyridine, demonstrates the significance of pyridine compounds in agricultural chemistry (Lu Xin-xin, 2006).

Molecular Structure and Physical Properties

- Studies on the electrochemical properties of pyridine derivatives, including those similar to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, have revealed insights into their molecular structure and potential for charge transfer. These studies are crucial for understanding the chemical behavior and applications of such compounds (R. Andreu et al., 2000).

Drug Development and Pharmacology

- While the focus here is not on drug use or dosage, it's worth noting that derivatives of pyridine, akin to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, have been explored for their potential in treating cognitive disorders. These studies highlight the broader application of pyridine compounds in the field of medicine and pharmacology (N. Lin et al., 1997).

Chemical Reactions and Mechanisms

- The trifluoromethyl group in pyridine derivatives like 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride influences their chemical reactions. For instance, studies on the alkylation of pyridin-2-ones have shown that the presence of a trifluoromethyl group leads to specific reaction outcomes, offering valuable insights into organic synthesis and reaction mechanisms (A. C. Reddy et al., 1996).

Safety and Hazards

Direcciones Futuras

Trifluoromethylpyridine and its derivatives, including “2-Methyl-4-(trifluoromethyl)pyridine hydrochloride”, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are often involved in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemicals and pharmaceuticals . Therefore, it can be inferred that the compound may affect a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The compound’s physical properties such as its molecular weight (19759) and its solid physical form may influence its pharmacokinetic properties.

Result of Action

It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that the compound may have diverse effects depending on the specific context of its use.

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature may affect its stability.

Propiedades

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTMXWVFXWESQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

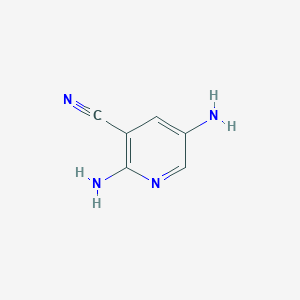

Molecular Formula |

C7H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

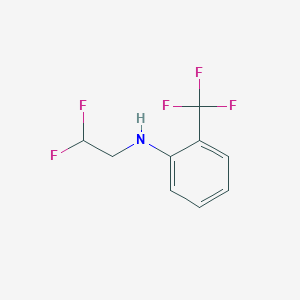

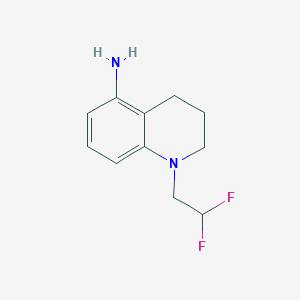

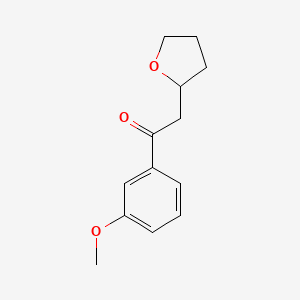

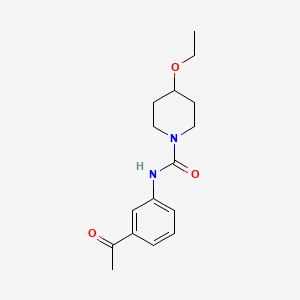

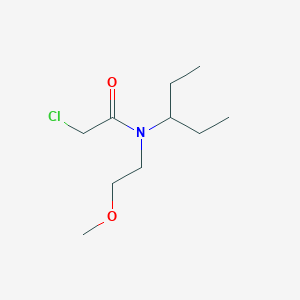

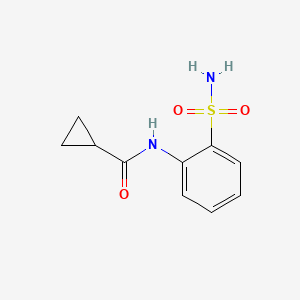

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)

![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)